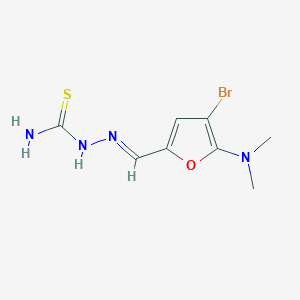
2-((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)hydrazinecarbothioamide is a heterocyclic compound that features a furan ring substituted with a bromo and dimethylamino group, along with a hydrazinecarbothioamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)hydrazinecarbothioamide typically involves the condensation of 4-bromo-5-(dimethylamino)furan-2-carbaldehyde with thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction proceeds as follows:
- Dissolve 4-bromo-5-(dimethylamino)furan-2-carbaldehyde in ethanol.
- Add thiosemicarbazide to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitate.
- Wash the precipitate with cold ethanol and dry it to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)hydrazinecarbothioamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential antibacterial and antifungal properties.
Biological Studies: It is used in studies exploring its interaction with biological macromolecules and its potential as a therapeutic agent.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of 2-((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)hydrazinecarbothioamide involves its interaction with biological targets, such as enzymes or receptors. The compound’s hydrazinecarbothioamide moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function . The exact molecular pathways involved depend on the specific biological context and target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((4-Chloro-5-(dimethylamino)furan-2-yl)methylene)hydrazinecarbothioamide
- 2-((4-Methyl-5-(dimethylamino)furan-2-yl)methylene)hydrazinecarbothioamide
Uniqueness
2-((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)hydrazinecarbothioamide is unique due to the presence of the bromo substituent, which can influence its reactivity and biological activity. The bromo group can participate in halogen bonding, which can enhance the compound’s interaction with biological targets and potentially improve its efficacy as a therapeutic agent .
Propiedades
Fórmula molecular |
C8H11BrN4OS |
|---|---|
Peso molecular |
291.17 g/mol |
Nombre IUPAC |
[(E)-[4-bromo-5-(dimethylamino)furan-2-yl]methylideneamino]thiourea |
InChI |
InChI=1S/C8H11BrN4OS/c1-13(2)7-6(9)3-5(14-7)4-11-12-8(10)15/h3-4H,1-2H3,(H3,10,12,15)/b11-4+ |
Clave InChI |
XLSQOLRXJAVYPU-NYYWCZLTSA-N |
SMILES isomérico |
CN(C)C1=C(C=C(O1)/C=N/NC(=S)N)Br |
SMILES canónico |
CN(C)C1=C(C=C(O1)C=NNC(=S)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


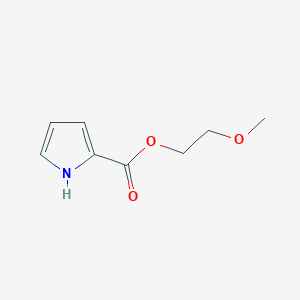
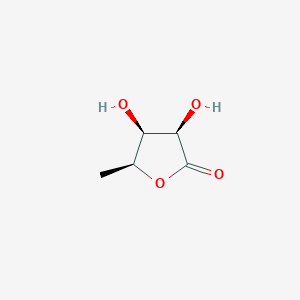
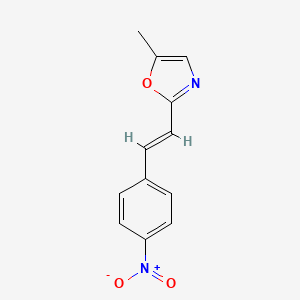
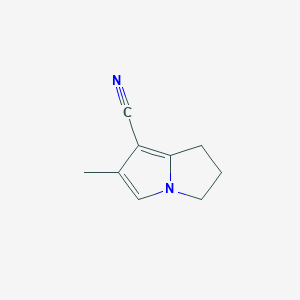
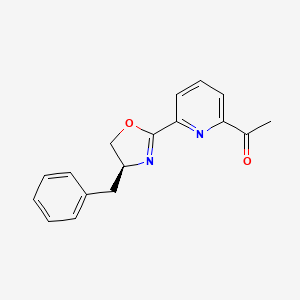
![2-Chlorobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12868749.png)

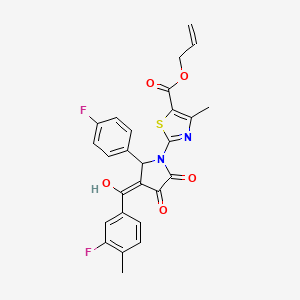
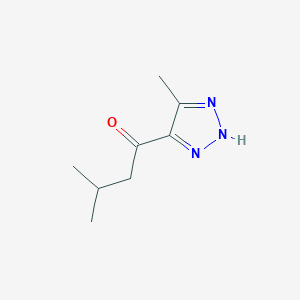
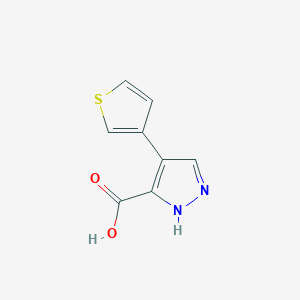


![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12868783.png)

